Combrestatin A4 metabolite M4

Combretastatin A-4 Phase I metabolism Metabolite structure confirmation

Combrestatin A4 metabolite M4 (CAS 1005788-23-7, molecular formula C₁₇H₁₈O₅, MW 302.32) is a chemically defined, synthetic reference standard of a primary O-demethylated phase I metabolite of the natural tubulin polymerization inhibitor combretastatin A-4 (CA-4, CAS 117048-59-6, C₁₈H₂₂O₅, MW 318.36). Unlike the parent compound CA-4—a cis-stilbene that binds the colchicine site of β-tubulin with a tubulin polymerization IC₅₀ of 2.2–3 µM and demonstrates sub-nanomolar to nanomolar cytotoxicity across diverse cancer cell lines —M4 arises specifically from O-demethylation of the phenyl ring B at the para position.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 1005788-23-7
Cat. No. B12716802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombrestatin A4 metabolite M4
CAS1005788-23-7
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C17H18O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h4-10,18-19H,1-3H3/b5-4+
InChIKeyAUHJKSXBAYVKEG-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Combrestatin A4 Metabolite M4 (CAS 1005788-23-7): A Phase I Biotransformation Product with a Distinct Metabolic Liability Profile


Combrestatin A4 metabolite M4 (CAS 1005788-23-7, molecular formula C₁₇H₁₈O₅, MW 302.32) is a chemically defined, synthetic reference standard of a primary O-demethylated phase I metabolite of the natural tubulin polymerization inhibitor combretastatin A-4 (CA-4, CAS 117048-59-6, C₁₈H₂₂O₅, MW 318.36) [1]. Unlike the parent compound CA-4—a cis-stilbene that binds the colchicine site of β-tubulin with a tubulin polymerization IC₅₀ of 2.2–3 µM and demonstrates sub-nanomolar to nanomolar cytotoxicity across diverse cancer cell lines [2]—M4 arises specifically from O-demethylation of the phenyl ring B at the para position. Its structure has been confirmed by total synthesis and LC-ESI-MS/MS characterization against authentic reference samples [1].

Why Combrestatin A4 Metabolite M4 Cannot Be Interchanged with the Parent CA-4 or Other In-Class Metabolites


Generic substitution among combretastatin A-4, its metabolites (M1–M8), and its close analogs (e.g., isocombretastatin A-4, phenstatin) fails because regiochemically distinct O-demethylation and aromatic hydroxylation pathways produce metabolites with divergent chemical stability, quinone-forming potential, and—as demonstrated for certain metabolites—distinct cytotoxic and tubulin-inhibitory profiles [1]. The parent compound CA-4 and its clinically evaluated phosphate prodrug CA4P have well-characterized tubulin polymerization inhibition (IC₅₀ ~2.2 µM) and potent antivascular activity [2]; however, their phase I biotransformation generates metabolites that differ fundamentally in their capacity to undergo further redox cycling to quinoidal species, a metabolic liability implicated in off-target toxicity [1][3]. Procurement of a specific, structurally authenticated metabolite reference standard—rather than relying on the parent compound or a generic “combretastatin mixture”—is therefore essential for studies requiring unambiguous assignment of metabolic fate, structure-specific toxicity profiling, or quantitative LC-MS/MS bioanalytical method validation [1].

Quantitative Differentiation of Combrestatin A4 Metabolite M4 Against Closest Analogs and In-Class Metabolites: An Evidence Guide for Scientific Procurement


Regiochemical Identity: Confirmed Structure of M4 as the 4′-O-Desmethyl Derivative of CA-4 via Total Synthesis and LC-ESI-MS/MS

Metabolite M4 is unambiguously identified as the product of O-demethylation at the para position of phenyl ring B of combretastatin A-4 (CA-4). This structural assignment was confirmed by total synthesis of the putative metabolite and comparison of its HPLC retention time, UV spectrum, and ESI-MS/MS fragmentation pattern with that of the metabolite generated in rat and human liver microsomal incubations [1]. This distinguishes M4 from metabolite M3, which arises from O-demethylation of phenyl ring A and is accompanied by complete Z→E isomerization of the stilbenic double bond—a regiochemical and stereochemical divergence that alters molecular shape and likely target-binding properties [1].

Combretastatin A-4 Phase I metabolism Metabolite structure confirmation

Quinone Formation Liability: M4 and M5 Do Not Form Ortho-Quinones, in Contrast to Metabolites M1–M2 Which Progress to Redox-Active Para-Quinones

In the Aprile et al. (2007) metabolic profiling study, aromatic hydroxylation at C-6′ of phenyl ring B yielded metabolites M1 and M2, which underwent further oxidation to the corresponding para-quinone species (designated M7 and M8) [1]. By contrast, metabolites M4 and M5—both arising from O-demethylation of phenyl ring B—did not form ortho-quinones under identical incubation conditions [1]. This qualitative but decisive difference in secondary metabolic fate indicates that the O-demethylation pathway does not generate a catechol/quinone redox-cycling scaffold, a structural feature associated with off-target oxidative stress and potential idiosyncratic toxicity for quinone-forming metabolites [1][2].

Combretastatin A-4 Quinone-mediated toxicity Metabolic stability

Molecular Weight and Formula Shift for Quantitative Bioanalysis: Differentiating M4 from Co-Eluting Isobaric or Near-Isobaric Metabolites

The molecular formula of M4 (C₁₇H₁₈O₅; monoisotopic mass 302.1154 Da) is distinct from that of CA-4 (C₁₈H₂₂O₅; 318.1467 Da) by a difference of CH₂ (Δ –14 Da) and from the isomeric M3 metabolite (also C₁₇H₁₈O₅, but E-configured) by stereochemistry alone [1]. Under reversed-phase HPLC conditions using a C18 column with methanol/water gradient elution, M4 and M3 are chromatographically resolved, enabling selective quantification when using the authentic standard [1]. The characteristic ESI-MS/MS fragmentation pattern (loss of methyl radical, diagnostic product ions) further provides unique multiple reaction monitoring (MRM) transitions for M4 relative to other phase I metabolites [1].

Combretastatin A-4 LC-MS/MS Bioanalysis

Highest-Value Application Scenarios for Combrestatin A4 Metabolite M4 Based on Verified Differentiation Evidence


LC-MS/MS Bioanalytical Method Development and Validation for CA-4 Pharmacokinetic and ADME Studies Requiring Metabolite-Specific Quantification

DMPK laboratories developing regulatory-compliant bioanalytical methods for combretastatin A-4 (or its phosphate prodrug CA4P) in preclinical species or clinical samples require an authentic M4 reference standard to establish chromatographic resolution from the isomeric metabolite M3 and the parent drug, to assign specific MRM transitions via ESI-MS/MS, and to prepare calibration and quality control samples for accurate quantification of the O-demethylation metabolic pathway [1]. The confirmed Z-configuration and absence of quinone-forming potential for M4 further simplify method development because no reactive quinone species need to be trapped or stabilized during sample preparation [1].

Structure–Toxicity Relationship Profiling of Combretastatin Metabolites: Differentiating Quinone-Forming vs. Non-Quinone-Forming Metabolite Series

Organizations investigating the role of quinone metabolites in CA-4-related off-target toxicity can use M4 as a negative control metabolite scaffold that is experimentally verified not to form ortho-quinones, in contrast to M1/M2-derived para-quinone species M7/M8 [1]. Parallel cytotoxicity and oxidative stress assays comparing M4 versus M7/M8 enable attribution of toxicological endpoints to quinone redox cycling specifically, while controlling for the core stilbenoid scaffold [1][2].

In Vitro Metabolism Studies and Reaction Phenotyping of CYP Isoforms Responsible for Regioselective O-Demethylation of CA-4

Academic and industrial metabolism laboratories using recombinant CYP isoforms or selective chemical inhibitors to assign the cytochrome P450 enzymes responsible for CA-4 clearance can employ M4 as a quantitative marker of the B-ring O-demethylation pathway [1]. Because M4 formation is regiochemically distinct from M3 (ring A O-demethylation + isomerization) and from M1/M2 (ring B aromatic hydroxylation), authentic M4 enables simultaneous reaction phenotyping of multiple competing phase I routes in a single incubation [1].

Chemical Reference Standard for Synthetic Chemistry and SAR Exploration of Non-Quinone-Forming Combretastatin Scaffolds

Medicinal chemistry teams designing next-generation combretastatin analogs with improved metabolic stability can use M4 as a structurally defined benchmark representing a metabolite pathway that avoids quinone formation, a feature predictive of attenuated off-target redox toxicity [1]. Synthetic access to M4, as reported by Aprile et al. via Wittig coupling of appropriately protected benzaldehydes and phosphonium salts, also provides a validated synthetic route for preparing analog libraries based on the 4′-O-desmethyl-B-ring template [1].

Quote Request

Request a Quote for Combrestatin A4 metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.